molecular formula C7H9NOS B3012450 (3-Cyclopropyl-1,2-oxazol-5-yl)methanethiol CAS No. 2551118-21-7

(3-Cyclopropyl-1,2-oxazol-5-yl)methanethiol

Cat. No.: B3012450
CAS No.: 2551118-21-7
M. Wt: 155.22
InChI Key: RZYIKQYYDWLWGM-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-1,2-oxazol-5-yl)methanethiol is a chemical compound with the molecular formula C7H9NOS It features a cyclopropyl group attached to an oxazole ring, which is further connected to a methanethiol group

Scientific Research Applications

(3-Cyclopropyl-1,2-oxazol-5-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-1,2-oxazol-5-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid or sulfoxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

    (3-Cyclopropyl-1,2-oxazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (3-Cyclopropyl-1,2-oxazol-5-yl)methylamine: Contains an amine group instead of a thiol group.

Uniqueness: (3-Cyclopropyl-1,2-oxazol-5-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(3-cyclopropyl-1,2-oxazol-5-yl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c10-4-6-3-7(8-9-6)5-1-2-5/h3,5,10H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYIKQYYDWLWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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